molecular formula C16H23NO4S B3004199 (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797845-70-5

(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B3004199
CAS No.: 1797845-70-5
M. Wt: 325.42
InChI Key: FNWIVQGVWBALCQ-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a chemical compound with the molecular formula C16H23NO4S and a molecular weight of 325.42. This compound has gained attention in scientific research due to its potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves multiple steps. One common method includes the reaction of 2-ethoxybenzoyl chloride with 3-(isobutylsulfonyl)azetidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
  • (2-Chlorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
  • (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Uniqueness

(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

IUPAC Name

(2-ethoxyphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-4-21-15-8-6-5-7-14(15)16(18)17-9-13(10-17)22(19,20)11-12(2)3/h5-8,12-13H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWIVQGVWBALCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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